molecular formula C12H16N6O4 B1245030 (2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide

(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide

Cat. No.: B1245030
M. Wt: 308.29 g/mol
InChI Key: JADDQZYHOWSFJD-RWFUBLIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide is a purine nucleoside.
A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity.

Scientific Research Applications

Polyamide Synthesis

The molecule has been used in the synthesis of polyamides containing uracil and adenine. Hattori and Kinoshita (1979) synthesized 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid and 2-(6-aminopurin-9-yl)methylsuccinic acid, which were then converted into polyamides. These polyamides, containing uracil and adenine side groups, demonstrated molecular weights of approximately 1000–5000 and were water-soluble in certain cases (Hattori & Kinoshita, 1979).

Crystal Structure Analysis

In crystallography, 9-Ethyl-2-aminopurine, a related compound, has been used to study hydrogen-bonded complexes with pyrimidine derivatives. Sobell (1966) demonstrated that 9-ethyl-2-aminopurine forms planar complexes with 1-methyl-5-fluorouracil, which resemble the Watson–Crick pairing found in DNA (Sobell, 1966).

Cardioprotection Studies

Research has also explored its role in cardioprotection. Peart et al. (2002) investigated adenosine-mediated cardioprotection in ischemic-reperfused mouse heart, demonstrating that exogenous adenosine can improve contractile recovery through purine salvage and activation of certain adenosine receptors (Peart et al., 2002).

Synthesis of Amino Acid Derivatives

The molecule is also instrumental in synthesizing specific amino acid derivatives. Marin et al. (2002) developed a synthesis of (2S,5R)-5-hydroxylysine, a collagen-specific amino acid, using a similar compound as a precursor (Marin et al., 2002).

Fluorescence Studies

In fluorescence studies, 2-Aminopurine, a similar molecule, has been used as a probe in biochemical assays. Lobsiger et al. (2014) found that the fluorescence lifetime of 2-aminopurine increases dramatically when part of a hydrate cluster, making it a valuable tool in studying DNA and RNA structure (Lobsiger et al., 2014).

Properties

Molecular Formula

C12H16N6O4

Molecular Weight

308.29 g/mol

IUPAC Name

(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7?,8+,12-/m1/s1

InChI Key

JADDQZYHOWSFJD-RWFUBLIZSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Pictograms

Acute Toxic

Synonyms

5' N Ethylcarboxamidoadenosine
5'-N-Ethylcarboxamidoadenosine
Adenosine 5' N ethyluronamide
Adenosine, N6-Ethyl-carboxamido
Adenosine-5'-(N-ethylcarboxamide)
Adenosine-5'-N-ethyluronamide
N Ethylcarboxamidoadenosine
N-Ethylcarboxamidoadenosine
N6 Ethyl carboxamido Adenosine
N6-Ethyl-carboxamido Adenosine
NECA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide
Reactant of Route 2
Reactant of Route 2
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide
Reactant of Route 3
Reactant of Route 3
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide
Reactant of Route 4
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide
Reactant of Route 5
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide
Reactant of Route 6
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.